molecular formula C26H22ClN7O B2892846 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 920370-71-4

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2892846
CAS No.: 920370-71-4
M. Wt: 483.96
InChI Key: NABVIFVUBOCXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C26H22ClN7O and its molecular weight is 483.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Novel Compounds

Research into heterocyclic compounds with structures similar to the specified compound reveals their potential in the synthesis of novel compounds with significant biological activities. For example, compounds containing triazole and pyrimidine rings have been synthesized for their antimicrobial properties, as demonstrated by El-Agrody et al. (2001) in their study on pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives showing antimicrobial activity [El-Agrody et al., 2001]. This suggests that the compound could be explored for similar antimicrobial applications.

Anticonvulsant and Anticancer Activities

Compounds with structural features akin to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone have shown promising biological activities. Ghareb et al. (2017) described the synthesis and anticonvulsant activity evaluation of naphthalen-2-yl acetate derivatives, highlighting their potential as anticonvulsant agents [Ghareb et al., 2017]. Additionally, Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives for their antitumor activity against breast cancer cells, indicating the compound's potential for anticancer research [Yurttaş et al., 2014].

Molecular Modeling and Drug Development

The complex structure of the compound also suggests its utility in molecular modeling and drug development processes. Research on similar compounds has led to the development of novel methodologies for understanding molecular interactions and designing new drugs with targeted biological activities. For instance, Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into antagonist activity and suggesting pathways for the development of new pharmacological agents [Shim et al., 2002].

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN7O/c27-20-8-10-21(11-9-20)34-26-24(30-31-34)25(28-17-29-26)33-14-12-32(13-15-33)23(35)16-19-6-3-5-18-4-1-2-7-22(18)19/h1-11,17H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABVIFVUBOCXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.